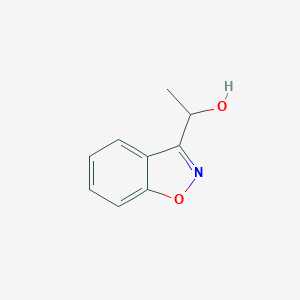
1-(1,2-Benzisoxazol-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Benzisoxazol-3-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzisoxazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-(1,2-Benzisoxazol-3-yl)ethanol is not fully understood. However, studies have shown that it can modulate several signaling pathways involved in inflammation, apoptosis, and cell proliferation. It has also been shown to enhance the activity of antioxidant enzymes and inhibit the production of reactive oxygen species.
Biochemische Und Physiologische Effekte
1-(1,2-Benzisoxazol-3-yl)ethanol has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It can also inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and inflammation. Additionally, it can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1,2-Benzisoxazol-3-yl)ethanol in lab experiments include its high purity, low toxicity, and well-established synthesis method. However, its limited solubility in water can pose a challenge in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(1,2-Benzisoxazol-3-yl)ethanol. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another direction is to explore its anti-tumor properties and its potential use in cancer therapy. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for better solubility and efficacy.
Conclusion:
In conclusion, 1-(1,2-Benzisoxazol-3-yl)ethanol is a promising compound with potential therapeutic applications in various diseases. Its well-established synthesis method, low toxicity, and diverse biological activities make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(1,2-Benzisoxazol-3-yl)ethanol has been extensively studied for its therapeutic potential in various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-anxiety properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Eigenschaften
CAS-Nummer |
179070-85-0 |
|---|---|
Produktname |
1-(1,2-Benzisoxazol-3-yl)ethanol |
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
1-(1,2-benzoxazol-3-yl)ethanol |
InChI |
InChI=1S/C9H9NO2/c1-6(11)9-7-4-2-3-5-8(7)12-10-9/h2-6,11H,1H3 |
InChI-Schlüssel |
RRIWYNSAPMIMPN-UHFFFAOYSA-N |
SMILES |
CC(C1=NOC2=CC=CC=C21)O |
Kanonische SMILES |
CC(C1=NOC2=CC=CC=C21)O |
Synonyme |
1,2-Benzisoxazole-3-methanol,-alpha--methyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)
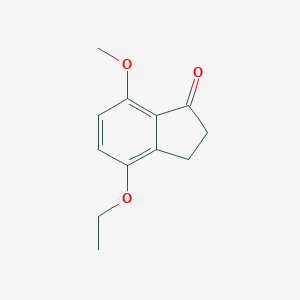
![2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B64052.png)
![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)
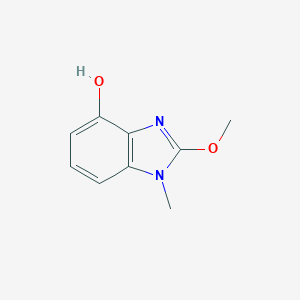
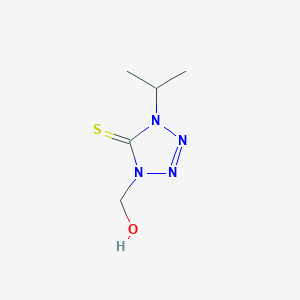
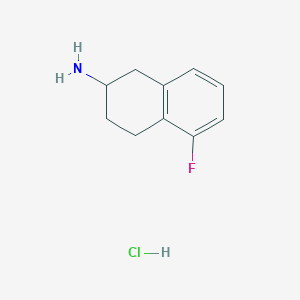
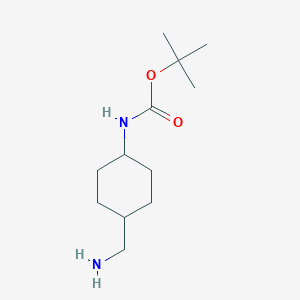
![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)
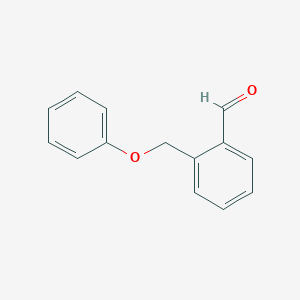


![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)